Product packaging for 4-Aminophenyllactic(Cat. No.:CAS No. 66592-67-4)

4-Aminophenyllactic

Cat. No.: B1210838
CAS No.: 66592-67-4
M. Wt: 181.19 g/mol
InChI Key: UZKSXWXNLHBMHW-QMMMGPOBSA-N
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Description

Contextualization within Aromatic Amino Acid Analogs

Aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan, are fundamental building blocks of proteins characterized by the presence of an aromatic ring in their side chains. chemsynthesis.comnih.gov Analogs of these amino acids are compounds that share a similar core structure but with modifications to the side chain, aromatic ring, or backbone. These analogs are invaluable tools in biochemical and medicinal chemistry for probing enzyme mechanisms, inhibiting metabolic pathways, or developing novel therapeutics.

4-Aminophenyllactic acid, if synthesized and studied, would be classified as a non-proteinogenic aromatic amino acid analog. Structurally, it is an analog of phenylalanine, featuring a phenyl ring with an amino group substitution at the para (4-position) and a lactic acid moiety instead of the alanine (B10760859) side chain. This structure distinguishes it from the natural amino acid phenylalanine. While specific studies on this compound acid's interactions are absent, its structure suggests potential as a mimic or inhibitor in pathways involving aromatic amino acids. For comparison, the closely named 4-Aminophenylacetic acid is recognized as a peptide mimic. srce.hr

Table 1: Structural Comparison of Related Compounds

Compound NameChemical FormulaKey Structural Features
PhenylalanineC₉H₁₁NO₂Benzyl side chain attached to an α-amino acid backbone. wikipedia.org
This compound AcidC₉H₁₁NO₃Phenyl ring with a para-amino group and a 2-hydroxy-3-propanoic acid side chain.
4-Aminophenylacetic AcidC₈H₉NO₂Phenyl ring with a para-amino group and an acetic acid side chain. nih.gov

Historical Development of Research Investigations

A thorough review of historical and contemporary scientific literature reveals no specific research trajectory for this compound acid. There are no foundational papers detailing its first synthesis, characterization, or initial biological evaluation. This stands in contrast to compounds like 4-Aminophenylacetic acid, for which synthesis methods, such as the reduction of 4-nitrophenylacetic acid, are well-documented. chemicalbook.com The lack of a research history for this compound acid indicates it has not been a significant focus of academic or industrial investigation to date.

Interdisciplinary Significance in Biochemical and Organic Synthesis Research

The potential interdisciplinary significance of this compound acid can only be inferred from its structure, as no direct research exists.

Biochemical Research: In biochemical contexts, its structural similarity to phenylalanine suggests it could be investigated as a substrate or inhibitor for enzymes that process aromatic amino acids, such as phenylalanine hydroxylase. The amino substitution on the phenyl ring could also make it a target for studies on peptide transporters. For instance, 4-Aminophenylacetic acid is known to interact with proton-coupled oligopeptide transporters. srce.hr

Organic Synthesis Research: As a synthetic target, this compound acid presents an interesting challenge. Its synthesis would likely involve multi-step pathways to introduce the amino group, the hydroxyl group, and the carboxylic acid with correct stereochemistry. It could potentially serve as a chiral building block for the synthesis of more complex molecules, such as peptidomimetics or pharmaceutical intermediates. However, no established synthetic routes or applications as a synthetic precursor for this specific compound are reported in the literature. Research on the synthesis of derivatives of 4-Aminophenylacetic acid is more common, where it is used as a key intermediate for compounds with potential antimicrobial activity. srce.hrresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1210838 4-Aminophenyllactic CAS No. 66592-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66592-67-4

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2S)-3-(4-aminophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H11NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1

InChI Key

UZKSXWXNLHBMHW-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)O)N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)O)N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)N

Other CAS No.

66592-67-4

Synonyms

4-aminophenyllactic
p-aminophenyllactic acid
para-aminophenyllactic acid

Origin of Product

United States

Synthetic Methodologies and Strategies

Biocatalytic and Enzymatic Synthesis

Stereoselective Enzymatic Synthesis for Specific Isomers

The synthesis of chiral molecules, such as specific stereoisomers of 4-Aminophenyllactic, often requires highly selective methods to ensure the production of a single enantiomer or diastereomer. Enzymes, as biocatalysts, are renowned for their exquisite stereo-, regio-, and chemoselectivity, making them powerful tools for achieving such precision in synthesis. This section explores the principles and applications of stereoselective enzymatic synthesis as they pertain to molecules with structural similarities to this compound.

Enzymatic synthesis leverages the inherent three-dimensional specificity of enzyme active sites to discriminate between prochiral substrates or enantiomers. For instance, lactate (B86563) dehydrogenase (LDH) enzymes are widely employed for the stereoselective reduction of pyruvate (B1213749) to lactic acid, yielding either L-lactic acid or D-lactic acid with high enantiomeric purity depending on the enzyme source mdpi.com. This process typically involves the use of co-factors like NADH, which are often regenerated in situ to create efficient catalytic cycles mdpi.comhims-biocat.eumdpi.com. Research has demonstrated that enzymes like Bacillus stearothermophilus lactate dehydrogenase can convert keto acids into their corresponding R-hydroxy acids with high chemical yield and enantiomeric purity, a principle applicable to the synthesis of chiral hydroxy acid moieties found in compounds like this compound mcgill.ca.

Furthermore, biocatalytic cascades involving enzymes such as ene-reductases and imine reductases or reductive aminases have been developed for the synthesis of chiral amines, often accessing multiple stereoisomers from a single reaction pathway with exceptional selectivity hims-biocat.eu. Similarly, ketoreductases can catalyze the asymmetric reduction of ketones to chiral alcohols, a transformation that could be relevant for constructing stereogenic centers in precursors to this compound researchgate.net. While direct enzymatic routes for this compound are not extensively detailed in the literature, the established success in stereoselectively synthesizing related chiral hydroxy acids and amines underscores the potential of enzymatic methods for producing enantiomerically pure isomers of this compound.

Table 1: Examples of Stereoselective Enzymatic Synthesis

Substrate TypeEnzyme Class/ExampleProduct TypeTypical Enantiomeric Excess (ee)Reference
PyruvateLactate Dehydrogenase (LDH)L- or D-Lactic Acid>98% mdpi.com
Keto AcidLactate Dehydrogenase (e.g., B. stearothermophilus)R-Hydroxy Acid>98% mcgill.ca
α,β-Unsaturated KetoneEne-reductase + Imine Reductase/Reductive AminaseChiral Amines>99% hims-biocat.eu
KetoneKetoreductaseChiral Alcohol~93% researchgate.net

Derivatization Strategies for Synthetic Intermediates

Derivatization plays a critical role in organic synthesis by modifying functional groups to alter a molecule's reactivity, solubility, stability, or to facilitate its detection and analysis. For synthetic intermediates, derivatization can be crucial for protecting sensitive groups, activating specific sites for further reactions, or for purification and characterization purposes. This section examines derivatization strategies relevant to the synthesis of this compound and its precursors.

One significant area where derivatization strategies involving 4-aminophenyl moieties are employed is in analytical chemistry, particularly for enhancing the detection and separation of organic acids. For instance, the use of N-(4-aminophenyl)piperidine as a derivatization tag has been shown to significantly improve the detection limits and sensitivity of organic acids, including lactic acid, in supercritical fluid chromatography-mass spectrometry (SFC-MS) nih.govnsf.govresearchgate.netrowan.edu. This derivatization strategy converts the carboxylic acid groups into amide linkages, thereby increasing the proton affinity of the analyte and allowing for detection in positive ionization mode, which generally offers higher sensitivity than negative mode for such compounds nih.govnsf.govresearchgate.netrowan.edu. This approach demonstrates how a moiety related to this compound can be used to functionalize other molecules for improved analytical performance.

In broader synthetic contexts, derivatization strategies are fundamental for building complex molecules. For example, the synthesis of intermediates for related compounds like 4-aminophenylacetic acid often involves steps such as nitration followed by reduction to form the amine group google.com. Similarly, the construction of heterocyclic systems, such as benzimidazoles or thiazolidinones, can utilize starting materials or intermediates bearing a 4-aminophenyl group, where the amine functionality is often involved in subsequent cyclization or coupling reactions jocpr.comresearchgate.net. Oxidation and reduction steps are also common derivatization techniques used to transform functional groups within intermediates, as seen in the synthesis of morpholinone derivatives where a nitro group is reduced to an amine google.com. These examples highlight the diverse chemical transformations and functional group manipulations that constitute derivatization strategies in organic synthesis, which can be applied to create specific intermediates for this compound.

Biosynthetic Pathways and Metabolic Intermediacy

Involvement in the Shikimate Pathway

The shikimate pathway is a central metabolic route in bacteria, archaea, fungi, and plants, responsible for the synthesis of essential aromatic compounds such as chorismate. Chorismate serves as a key precursor for a wide range of molecules, including amino acids (phenylalanine, tyrosine, tryptophan), folate, and ubiquinone. The research indicates that "4-aminophenyllactic" is being investigated in conjunction with compounds derived from or related to this pathway.

Chorismic acid is a pivotal intermediate in the shikimate pathway, branching into various biosynthetic routes. While "this compound" is not typically listed as a direct precursor in canonical descriptions of chorismate metabolism, its investigation alongside p-aminophenylalanine suggests it may arise from or be a modified derivative of intermediates downstream of chorismate. Further research would be needed to elucidate its precise position in relation to chorismate metabolism.

The biosynthesis of p-aminobenzoic acid (PABA) is a well-established branch of the shikimate pathway. PABA is a precursor for folate synthesis, essential for one-carbon metabolism. The enzymes PabA and PabB are crucial for converting chorismate to 4-amino-4-deoxychorismate, a direct precursor to PABA. The mention of papB and papC genes in the context of "this compound" production suggests a potential link to the PABA biosynthetic machinery or related pathways that utilize similar enzymatic steps.

Research has explored the microbial production of p-aminophenylalanine, an aromatic amino acid, using engineered E. coli. The studies indicate that "this compound" is produced concurrently or in relation to p-aminophenylalanine. This co-production suggests that both compounds might share common biosynthetic precursors or enzymatic machinery within microbial systems. The exact nature of this relationship, whether "this compound" is an intermediate, a byproduct, or a related metabolite, requires further detailed biochemical investigation.

Enzymatic Components of Biosynthetic Routes

The enzymes involved in the shikimate pathway and its downstream branches play critical roles in the formation of aromatic compounds.

The PabA and PabB genes encode the bifunctional enzyme 4-amino-4-deoxychorismate synthase. This enzyme catalyzes the conversion of chorismate to 4-amino-4-deoxychorismate, a key step in the biosynthesis of p-aminobenzoic acid (PABA). While the direct role of "this compound" concerning PabA/PabB is not explicitly detailed in the provided context, the enzymes' central role in PABA synthesis places them in the vicinity of pathways that might involve related aromatic amine compounds.

The research on "this compound" production mentions the expression of papB and papC genes. These genes are known to be involved in the later stages of PABA biosynthesis, specifically in the conversion of 4-amino-4-deoxychorismate to PABA, often involving mutase and dehydrogenase activities. The successful production of "this compound" when these genes are expressed suggests that these enzymes, or pathways they are involved in, may also process or generate "this compound" or its precursors.

Derivatives, Analogs, and Structure Activity Relationship Sar Investigations

Rational Design and Synthesis of 4-Aminophenyllactic Acid Derivatives

The rational design of this compound acid derivatives involves strategic modifications to its core structure, particularly at the amino group and the carboxylic acid moiety, as well as potential alterations to the phenyl ring or the lactic acid side chain. This approach aims to create compounds with enhanced or novel functionalities.

Amide and Ester Derivatives for Modified Reactivity

Amide and ester derivatives of this compound acid are synthesized to alter its polarity, solubility, and reactivity. The formation of amides typically involves reacting the carboxylic acid group with amines, or the amino group with carboxylic acids or their activated derivatives. Esterification of the carboxylic acid group with various alcohols modifies lipophilicity and can serve as a prodrug strategy or influence binding interactions. These modifications can lead to changes in hydrolysis rates and interactions with biological targets. For instance, studies have explored the synthesis of various amides and esters to investigate their potential in different chemical contexts, where the nature of the acyl or alkyl group significantly impacts the derivative's stability and reactivity.

Formation of Schiff Base and Organometallic Complexes

The amino group of this compound acid is amenable to condensation reactions with aldehydes and ketones, leading to the formation of Schiff bases (imines). These Schiff bases can serve as ligands for various metal ions, forming coordination complexes. The synthesis of these organometallic complexes involves reacting the Schiff base derivatives with metal salts. Such complexes have been investigated for their unique electronic, catalytic, and biological properties. The coordination of metals like copper, nickel, or platinum to the Schiff base derived from this compound acid can significantly alter the compound's redox potential and its interaction with biomolecules.

Integration into Heterocyclic Ring Systems

This compound acid can be incorporated into various heterocyclic ring systems through cyclization reactions. The presence of both an amino group and a carboxylic acid functionality, along with the phenyl ring, provides multiple sites for participation in heterocyclization processes. For example, it can be used as a building block in the synthesis of nitrogen-containing heterocycles, such as quinolines, benzodiazepines, or other fused ring systems, depending on the reaction conditions and co-reactants. These heterocyclic structures often exhibit distinct pharmacological profiles and chemical stabilities compared to the parent compound.

Systematic Exploration of Structural Modifications for Functional Modulation

Systematic exploration involves creating a series of analogs where specific parts of the this compound acid molecule are modified, and the resulting functional changes are evaluated. This includes varying the substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups), altering the stereochemistry at the chiral center of the lactic acid moiety, or modifying the length and branching of the alkyl chain. Such systematic modifications allow for the mapping of structure-activity relationships and the identification of key structural features responsible for desired functionalities, such as enhanced binding affinity or altered metabolic stability.

Structure-Activity Relationships in Defined Biochemical Systems (In Vitro)

Structure-Activity Relationship (SAR) studies in defined biochemical systems (in vitro) are crucial for understanding how specific structural features of this compound acid derivatives influence their interaction with biological targets, such as enzymes or receptors. These studies typically involve synthesizing a library of related compounds and testing their activity in controlled experimental settings. For instance, variations in the substituents on the phenyl ring or modifications at the amino and carboxylate groups can be correlated with changes in enzyme inhibition constants (Kᵢ), receptor binding affinities (K<0xE1><0xB5><0x83>), or other biochemical readouts. Identifying these relationships helps in the rational design of more potent and selective analogs.

Biochemical Interactions and Functional Roles in Vitro

Enzyme Modulation and Kinetic Studies

Studies have explored the capacity of 4-Aminophenyllactic acid derivatives to interact with enzymes, primarily focusing on their application in purification techniques.

Lactate (B86563) dehydrogenase (LDH) is a critical enzyme involved in the interconversion of pyruvate (B1213749) and lactate, playing a key role in cellular metabolism. Research has identified applications for this compound acid in the purification strategies for LDH.

Interaction with Lactate Dehydrogenase (LDH)[20],[21],[22],

Influence on LDH Specific ActivityDirect in vitro kinetic studies detailing the influence of soluble this compound acid on the specific activity of Lactate Dehydrogenase (e.g., by altering Vmax or Km values) are not extensively documented in the provided search results. The reported increase in specific activity of LDH (270-fold) is a consequence of the purification process via affinity chromatography, indicating the effectiveness of the immobilized this compound acid derivative in capturing and isolating the enzyme, rather than a direct kinetic modulation of the enzyme in solution by the free compoundnih.gov.

Based on the comprehensive search for scientific literature concerning the chemical compound "this compound," no specific data or research findings were found detailing its roles within reconstituted biochemical systems. The available scientific literature primarily discusses related compounds such as 4-aminophenylacetic acid and phenyllactic acid, detailing their interactions and activities in various in vitro settings, including enzyme assays and metabolic studies. However, direct information pertaining to "this compound" in the context of reconstituted biochemical systems, as required for section 5.3, is not present in the retrieved sources. Consequently, it is not possible to generate the requested article content with the specified focus and detail for "this compound."

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and identifying the functional groups present in 4-APAA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the atomic connectivity and chemical environment within a molecule. For 4-Aminophenylacetic acid (H₂NC₆H₄CH₂COOH), ¹H NMR spectroscopy reveals the distinct proton environments. Typically, signals are observed for the aromatic protons, the methylene (B1212753) (-CH₂) group, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The para-substitution pattern on the phenyl ring leads to characteristic AA'BB' spin systems for the aromatic protons, usually appearing as two distinct doublets in the aromatic region (~6.5-7.5 ppm) chemicalbook.comnih.govresearchgate.netnih.gov. The methylene protons adjacent to the phenyl ring and the carboxylic acid group appear as a singlet around 3.5 ppm researchgate.net. The amine protons are often observed as a broad singlet in the range of 3-5 ppm, subject to exchange and solvent effects, while the carboxylic acid proton is typically a broad singlet at higher chemical shifts, often above 10 ppm, also due to its exchangeable nature researchgate.netsrce.hr.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. It reveals signals for the distinct aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid group nih.govnih.govsrce.hr. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), can further confirm proton-proton and proton-carbon connectivities, respectively, solidifying the structural assignment nih.govsrce.hr.

Table 1: Representative ¹H NMR Data for 4-Aminophenylacetic Acid

Proton TypeChemical Shift (ppm)MultiplicityAssignment/Notes
NH₂~4.7br sAmine protons, exchangeable, variable
CH₂ (benzylic)~3.5sAdjacent to phenyl ring and carboxylic acid
Aromatic H (ortho to NH₂)~6.5dPart of AA'BB' system, deshielded by NH₂
Aromatic H (meta to NH₂)~7.1dPart of AA'BB' system, deshielded by CH₂COOH
COOH~12.5br sCarboxylic acid proton, exchangeable, very broad

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass spectrometry (MS) is crucial for determining the molecular weight of 4-APAA and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed for polar molecules like 4-APAA, typically yielding protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions nih.govwiley-vch.de. The molecular weight of 4-APAA (C₈H₉NO₂) is approximately 151.17 Da thermofisher.comtcichemicals.com.

Tandem mass spectrometry (MS/MS) provides more detailed structural insights by fragmenting selected precursor ions and analyzing the resulting fragment ions. While specific fragmentation pathways for 4-APAA are not extensively detailed in the provided search results, general fragmentation patterns for similar amino acid derivatives involve cleavage of bonds within the molecule. Common fragmentation events can include the loss of water (H₂O), carbon dioxide (CO₂), or the methyl group (CH₃) from the carboxylic acid moiety, as well as fragmentation of the phenyl ring or the benzylic carbon-carbon bonds wiley-vch.denih.govdiva-portal.orgresearchgate.net. Such fragment ions help confirm the presence of the amino group, phenyl ring, and the acetic acid side chain. Gas Chromatography-Mass Spectrometry (GC-MS) is also applicable, often requiring derivatization to enhance volatility nih.govthermofisher.krhmdb.ca.

Infrared (IR) spectroscopy is highly effective for identifying the characteristic functional groups present in 4-APAA. The spectrum typically exhibits absorption bands corresponding to:

N-H stretching of the primary amine group, appearing as a doublet in the 3300-3500 cm⁻¹ region fiveable.melibretexts.org.

O-H stretching of the carboxylic acid group, which is usually very broad and strong due to hydrogen bonding, often spanning 2500-3300 cm⁻¹ fiveable.melibretexts.org.

C=O stretching of the carboxylic acid carbonyl, a strong band typically found between 1700-1760 cm⁻¹ fiveable.melibretexts.org.

C-O stretching of the carboxylic acid group, typically in the 1210-1320 cm⁻¹ range fiveable.melibretexts.org.

Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching of the methylene group below 3000 cm⁻¹ fiveable.melibretexts.org.

Aromatic ring vibrations (C=C stretching) are observed in the 1500-1600 cm⁻¹ region, and N-H bending of the amine is often seen around 1600 cm⁻¹ libretexts.orgresearchgate.net. The FTIR identification of 4-APAA is often confirmed by comparing its spectrum to a reference standard thermofisher.kr.

Table 2: Representative IR Absorption Bands for 4-Aminophenylacetic Acid

Functional Group/BondWavenumber (cm⁻¹)Assignment
N-H stretch (primary amine)3300-3500Asymmetric and symmetric stretching
C-H stretch (aromatic)3000-3100Aromatic ring C-H stretching
C-H stretch (aliphatic)2850-2960CH₂ group stretching
O-H stretch (carboxylic acid)2500-3300 (broad)Hydrogen-bonded dimer, very broad
C=O stretch (carboxylic acid)1700-1760Carbonyl stretching
C=C stretch (aromatic)1500-1600Aromatic ring skeletal vibrations
N-H bend (primary amine)~1600Amine bending
C-O stretch (carboxylic acid)1210-1320C-O stretching of the carboxyl group

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to detect chromophores within the molecule. The phenyl ring and the attached amino group constitute a conjugated system that absorbs UV light. The amino group acts as an auxochrome, causing a bathochromic shift (shift to longer wavelengths) of the absorption maxima. 4-APAA typically shows strong absorption in the UV region, with characteristic bands related to π → π* transitions of the aromatic system, often in the range of 200-280 nm ijcrt.orgmsu.edutanta.edu.eglibretexts.org. These spectral characteristics are valuable for quantitative analysis, particularly when coupled with chromatographic techniques like HPLC researchgate.netnih.gov.

Table 3: Representative UV-Vis Absorption Maxima for 4-Aminophenylacetic Acid

Chromophore/Electronic TransitionWavelength Range (nm)Notes
π → π* (Aromatic ring)200-250Strong absorption due to the phenyl ring
π → π* (Conjugated system)250-280Extended conjugation with amino group, bathochromic shift
n → π* (Amino group)>280Weaker absorption, often a shoulder or less intense band

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for assessing the purity of 4-APAA and for its isolation or separation from related compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of 4-APAA and for its separation. Reverse-phase HPLC, typically employing a C18 stationary phase with a mobile phase consisting of water/acetonitrile or water/methanol gradients, often buffered to control ionization, is effective for analyzing this compound researchgate.netnih.gov. Detection is commonly performed using UV-Vis detectors, with wavelengths such as 248 nm or ranges covering the absorption maxima of the molecule being utilized researchgate.net. HPLC has demonstrated high purity for commercial samples, with values reported around 97.43% medchemexpress.com. While 4-APAA itself does not possess a chiral center, HPLC methods can be adapted for the separation of chiral derivatives or related compounds if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. However, 4-Aminophenylacetic acid, due to its polar functional groups (amine, carboxylic acid, and hydroxyl if present in a derivative), is not sufficiently volatile for direct GC analysis sigmaaldrich.comresearch-solution.comresearchgate.net. Therefore, derivatization is a critical prerequisite. Common derivatization strategies involve converting the polar functional groups into less polar, more volatile derivatives. For carboxylic acids, esterification (e.g., methyl or ethyl esters) is frequently employed. The amine and hydroxyl groups can be derivatized through silylation (e.g., using BSTFA or MTBSTFA) or acylation. These modifications enhance volatility and thermal stability, enabling efficient separation and detection by GC-MS sigmaaldrich.comresearch-solution.comresearchgate.net. The resulting derivatives can then be analyzed by GC-MS, with the mass spectral data providing both qualitative and quantitative information nih.govthermofisher.kr.

Affinity Chromatography for Selective Isolation

Affinity chromatography is a powerful technique that leverages specific binding interactions between a target molecule and an immobilized ligand to achieve highly selective isolation. huji.ac.ilvlabs.ac.inthermofisher.comnih.gov In this method, a ligand with a high affinity for the substance of interest is chemically coupled to a solid chromatographic support. When a complex mixture is passed through the column containing this immobilized ligand, only the molecules that specifically bind to the ligand are retained, while other components are washed away. The target molecule is then eluted by altering the buffer conditions to disrupt the specific binding interaction. huji.ac.ilvlabs.ac.inthermofisher.com

Research Findings: A notable application of affinity chromatography relevant to compounds structurally similar to 4-Aminophenyllactic involves the use of p-aminophenyllactic acid derivatives. Specifically, D-p-aminophenyllactic acid has been successfully immobilized onto an acrylic carrier. nih.govresearchgate.net This functionalized matrix was subsequently employed for the selective purification of lactate (B86563) dehydrogenase (LDH). nih.govresearchgate.net The elution of the bound LDH was effectively achieved by manipulating the buffer conditions, utilizing either NADH or, preferably, L-phenyllactic acid. nih.gov Furthermore, the immobilization of L-p-aminophenyllactic acid onto a mixed polyacrylic agarose (B213101) carrier demonstrated a significant enhancement in the specific activity of LDH isolated from human blood serum, reporting an increase of up to 270 times. nih.gov This showcases the potential of affinity chromatography in isolating and concentrating specific molecules based on their unique binding properties.

Analyte/Ligand ImmobilizedSupport MatrixTarget Molecule PurifiedElution Agent(s)Key Outcome/EnhancementCitation(s)
D-p-aminophenyllactic acidAcrylic carrierLactate dehydrogenase (LDH)NADH or L-phenyllactic acidSuccessful purification of LDH. nih.govresearchgate.net
L-p-aminophenyllactic acidMixed polyacrylic agaroseLactate dehydrogenase (LDH)NADH or L-phenyllactic acid270-fold increase in specific activity of purified LDH from human blood serum. nih.gov

Advanced Multi-Dimensional Chromatographic Approaches (e.g., 2D-LC)

Advanced multi-dimensional liquid chromatography (MDLC), particularly two-dimensional liquid chromatography (2D-LC), represents a significant evolution in chromatographic techniques, offering substantially enhanced separation power compared to conventional one-dimensional methods. waters.comshimadzu.comchromatographyonline.comchromatographyonline.comamazon.com This approach involves coupling two or more chromatographic columns, often utilizing different separation mechanisms or stationary phases, to resolve complex mixtures more effectively. shimadzu.comchromatographyonline.comchromatographyonline.com

Principles and Benefits: In 2D-LC, a sample is subjected to sequential separation processes. This can be achieved through various configurations, including:

Heart-cutting LC–LC: Where specific, selected fractions from the first dimension separation are transferred to a second column for further analysis. chromatographyonline.com Systems like the ACQUITY Arc MDLC System are designed for this, enabling increased resolution by incorporating orthogonal selective columns. waters.com

Comprehensive LC×LC: Where all fractions eluting from the first dimension column are systematically transferred to a second dimension column for complete, orthogonal separation. chromatographyonline.comchromatographyonline.com This method aims to maximize the peak capacity of the separation, which can be the product of the individual peak capacities of the two dimensions. chromatographyonline.com

The primary advantage of 2D-LC is its ability to drastically increase separation efficiency and peak capacity by employing orthogonal separation mechanisms. chromatographyonline.com This leads to improved resolution and selectivity, making it invaluable for analyzing complex samples that are challenging for 1D-LC. amazon.comwaters.comalmacgroup.com Furthermore, 2D-LC systems can offer enhanced sensitivity, help eliminate unwanted interferences, and facilitate streamlined structure elucidation, even at the microgram scale. waters.compolimi.itnih.gov For instance, online 2D-LC-MS/MS assays have demonstrated substantial improvements in sensitivity and selectivity for quantifying analytes like therapeutic proteins. nih.gov This technology also allows for the transfer of peaks from non-mass spectrometry compatible solvent systems to mass spectrometry compatible ones, expanding analytical capabilities. almacgroup.com

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a crucial strategy employed in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), to improve the detectability and chromatographic resolution of analytes. nih.govcreative-proteomics.comthermofisher.com This process involves chemically modifying the analyte by reacting it with a derivatizing agent to introduce specific functional groups. These modifications can enhance the analyte's properties, such as its absorption of UV light or its fluorescence emission, thereby increasing sensitivity and selectivity. nih.govcreative-proteomics.com

Key Principles and Reagents: The core principles behind derivatization for enhanced analysis include:

Introduction of Chromophores/Fluorophores: Reagents are used to attach molecules that strongly absorb UV light (chromophores) or emit light upon excitation (fluorophores). This allows for sensitive detection using UV-Vis or Fluorescence detectors in HPLC. nih.govcreative-proteomics.com

Improvement of Chromatographic Behavior: Derivatization can alter the analyte's polarity or hydrophobicity, leading to better retention and separation on the chromatographic column. creative-proteomics.comthermofisher.com

Enhancement of Mass Spectrometry Ionization: Certain derivatization reagents can introduce specific functional groups that improve the ionization efficiency of the analyte in mass spectrometry. nih.gov

A variety of derivatization reagents are commonly utilized for compounds containing amine or carboxylic acid functionalities, which are present in this compound. While specific derivatization protocols for this compound are not extensively detailed in the reviewed literature, the following classes of reagents and their principles are highly relevant:

Acyl Chloride Derivatives: Reagents like benzoyl chloride (BC), p-nitrobenzoyl chloride (PNBC), 3,5-dinitrobenzoyl chloride (3,5-DNB), and 4-nitrobenzoyl chloride introduce benzoyl chromophores, significantly enhancing UV detection response. nih.gov For example, benzoyl chloride has been used to derivatize compounds like astragaloside (B48827) IV, improving its sensitivity and chromatographic properties for HPLC-UV analysis. nih.gov

NBD-Cl (7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole): This reagent is widely used as a fluorogenic agent for amines, thiols, and lipids, enabling sensitive detection via HPLC-FLD. mdpi.com

FMOC-Cl (9-fluorenylmethyl chloroformate): Known for its rapid reaction with primary amino acids to form stable, fluorescent derivatives, FMOC-Cl is frequently employed in pre-column derivatization for sensitive HPLC analysis. creative-proteomics.comthermofisher.com

OPA (o-Phthalaldehyde): Reacts with primary amino acids in the presence of a reducing agent to form fluorescent isoindole derivatives, commonly used for sensitive detection. creative-proteomics.comthermofisher.com

Dansyl Chloride: A versatile reagent for liquid-phase chromatography, it forms derivatives with strong fluorescence and UV absorption, simplifying separation and quantification. creative-proteomics.com

2,4-Dinitrofluorobenzene (DNFB): This reagent reacts with both primary and secondary amino acids to yield stable derivatives with high sensitivity, suitable for HPLC analysis. creative-proteomics.comthermofisher.com

These derivatization strategies offer robust pathways to enhance the analytical performance for compounds like this compound, enabling more precise and sensitive detection and quantification in complex biological or chemical matrices.

Compound List:

this compound

D-p-aminophenyllactic acid

L-p-aminophenyllactic acid

Lactate dehydrogenase (LDH)

NADH

L-phenyllactic acid

Benzoyl chloride (BC)

p-Nitrobenzoyl chloride (PNBC)

3,5-Dinitrobenzoyl chloride (3,5-DNB)

4-Nitrobenzyl bromide (4-NBB)

FMOC-Cl (9-fluorenylmethyl chloroformate)

OPA (o-Phthalaldehyde)

Dansyl Chloride

2,4-Dinitrofluorobenzene (DNFB)

NBD-Cl (7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole)

GST (Glutathione S-transferase)

Glutathione

Protein A

IgG

Fab

F(ab')2

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer fundamental insights into the molecular properties of 4-Aminophenyllactic acid. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and the thermodynamics of potential reactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. For this compound acid, DFT calculations can predict its geometric structure, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

While specific DFT studies on this compound acid are not extensively available in the public domain, research on analogous compounds like 3-aminophenylacetic acid has utilized DFT to explore stable conformers and their vibrational spectra. researcher.liferesearchgate.net Such studies often employ functionals like B3LYP with basis sets such as 6-311G++(d,p) to achieve a balance between accuracy and computational cost. nih.gov These calculations can provide valuable predictions for the reactivity and spectroscopic signatures of this compound acid.

Ab Initio Calculations for Mechanistic Insights and Energetics

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for studying reaction mechanisms and energetics. diva-portal.org For this compound acid, ab initio calculations could be employed to investigate potential metabolic pathways or its role in chemical reactions. These methods are particularly useful for determining transition state geometries and activation energies, offering a detailed picture of the reaction coordinates.

Although specific ab initio studies focused solely on this compound acid are scarce, the methodologies have been applied to similar amino acid structures to understand their fundamental chemical behavior. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the macroscopic behavior of this compound acid by simulating its interactions with other molecules, particularly biological macromolecules, over time.

Ligand-Protein Docking and Interaction Analysis (e.g., with LDH)

Lactate (B86563) dehydrogenase (LDH) is a key enzyme in anaerobic metabolism, and its inhibitors are of significant interest in various therapeutic areas. frontiersin.orgnih.gov Given that this compound acid is an analog of lactate, its potential interaction with LDH is a subject of considerable interest. Molecular docking simulations can predict the binding affinity and orientation of this compound acid within the active site of LDH. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the enzyme. One study has noted L-p-aminophenyllactic acids as novel effectors of LDH, suggesting a direct interaction. googleapis.com

The process typically involves preparing the 3D structures of both the ligand and the protein and using a scoring function to rank the potential binding poses. This analysis is crucial for the rational design of more potent and selective LDH inhibitors based on the this compound acid scaffold.

Conformational Analysis and Stereochemical Prediction

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis of this compound acid is essential to identify its low-energy conformers and understand its flexibility. Computational methods can be used to scan the potential energy surface by rotating the molecule's single bonds, thereby predicting the most stable conformations in different environments. ethz.ch

For a chiral molecule like this compound acid, stereochemistry is paramount. Computational tools can help predict the properties of its different stereoisomers and their potential interactions with chiral biological targets.

Application of Chemoinformatics and Computational Design Principles

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and design. For this compound acid, chemoinformatic tools can be used to predict a range of properties, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Furthermore, computational design principles can be applied to create novel derivatives of this compound acid with potentially improved properties. This involves making systematic chemical modifications to the parent structure and then using computational methods to evaluate the resulting changes in activity and other relevant parameters. This iterative process of design, computational evaluation, and subsequent synthesis can significantly accelerate the discovery of new lead compounds.

Q & A

Q. What are the recommended methods for synthesizing 4-Aminophenyllactic in laboratory settings?

Synthesis typically involves reductive amination of 4-hydroxyphenylpyruvate or catalytic hydrogenation of precursor nitro compounds. Researchers should validate purity using techniques like HPLC or NMR and cross-reference spectral data with databases such as SciFinder or Reaxys to confirm structural integrity . Optimization of reaction conditions (e.g., solvent selection, catalyst loading) is critical for yield improvement.

Q. How should researchers characterize this compound to ensure reproducibility?

Standard characterization includes:

  • Spectroscopic analysis : 1^1H/13^13C NMR for functional group identification and stereochemistry confirmation.
  • Chromatographic methods : HPLC or GC-MS for purity assessment (>95% recommended for biological assays).
  • Physical properties : Melting point determination and optical rotation measurements (if chiral). Always compare results with literature values (e.g., CAS registry data) and document deviations .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks (classified as Acute Toxicity Category 4 via oral/dermal routes) .
  • Waste disposal : Adhere to GHS guidelines (P273: avoid environmental release) and neutralize spills with inert adsorbents .

Q. How can researchers formulate a focused hypothesis for studying this compound’s biochemical interactions?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure the hypothesis. For example:

  • Population : Bacterial enzyme systems (e.g., aminotransferases).
  • Intervention : this compound exposure at varying concentrations.
  • Comparison : Control groups without the compound.
  • Outcome : Inhibition kinetics measured via Michaelis-Menten analysis. Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How should experimental designs address variability in this compound’s bioactivity data across studies?

  • Control for confounding factors : Standardize assay conditions (pH, temperature, solvent composition).
  • Replicate experiments : Use ≥3 biological replicates and statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance.
  • Cross-validate methods : Compare results from orthogonal techniques (e.g., enzymatic assays vs. computational docking studies) .

Q. What strategies resolve contradictions in reported metabolic pathways involving this compound?

  • Systematic reviews : Follow PRISMA guidelines to aggregate and analyze conflicting data, emphasizing study quality (e.g., sample size, controls).
  • Mechanistic studies : Use isotopic labeling (e.g., 14^{14}C) to trace metabolic intermediates in vitro/in vivo .
  • Computational modeling : Apply QSAR or molecular dynamics to predict pathway plausibility .

Q. How can researchers optimize this compound’s stability in long-term pharmacological studies?

  • Formulation screening : Test lyophilization, encapsulation (liposomes), or co-solvents (PEG 400) to enhance solubility and shelf life.
  • Accelerated stability testing : Expose samples to elevated temperatures/humidity and monitor degradation via LC-MS .

Q. What advanced statistical approaches are suitable for dose-response analyses of this compound?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}.
  • Bootstrap resampling : Estimate confidence intervals for parameters in small-sample studies.
  • Meta-analysis : Pool data from multiple studies to refine effect size estimates .

Q. How to design a scoping review to map this compound’s applications in neurodegeneration research?

  • Search strategy : Use databases (PubMed, Scopus) with MeSH terms like "this compound AND (neuroprotection OR blood-brain barrier)".
  • Data extraction : Categorize findings by model systems (in vitro, animal, human), mechanisms (e.g., antioxidant activity), and outcomes.
  • Stakeholder consultation : Engage clinicians and pharmacologists to prioritize gaps for future studies .

Q. What methodologies validate this compound’s target specificity in complex biological matrices?

  • Affinity chromatography : Immobilize the compound on resin to isolate binding proteins from lysates.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with putative targets (e.g., receptors).
  • Knockout models : Use CRISPR/Cas9 to delete candidate genes and assess phenotypic rescue .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.